isopropyl 1H-indole-3-carboxylate

Lipophilicity optimization Membrane permeability ADME profiling

Isopropyl 1H-indole-3-carboxylate (CAS 61698-92-8) is the ONLY recognized Tropisetron Impurity 6 reference standard for HPLC method validation per ICH Q3A. Unlike methyl/ethyl ester analogs, this isopropyl ester is specified in pharmacopoeial impurity profiling for 5-HT3 antagonist APIs. Supplied at ≥98% purity with full COA (HPLC, HNMR, MS). Essential for ANDA/DMF submission batch release testing. Avoid non-compliant substitutes.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 61698-92-8
Cat. No. B6600844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisopropyl 1H-indole-3-carboxylate
CAS61698-92-8
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CNC2=CC=CC=C21
InChIInChI=1S/C12H13NO2/c1-8(2)15-12(14)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3
InChIKeyCWKLKSRIXHQJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 1H-Indole-3-Carboxylate (CAS 61698-92-8): Procurement-Relevant Physicochemical and Regulatory Profile for Scientific Sourcing


Isopropyl 1H-indole-3-carboxylate (propan-2-yl 1H-indole-3-carboxylate; C12H13NO2; MW 203.24) is an indole-3-carboxylate ester bearing a branched isopropyl substituent at the ester oxygen . It is supplied as a crystalline solid with a purity specification of ≥98% and a reported melting point of 97 °C . The compound is formally designated as Tropisetron Impurity 6, a process-related impurity reference standard for the antiemetic drug tropisetron (CAS 89565-86-6), placing it within the pharmacopoeial impurity profiling framework for 5-HT3 receptor antagonist APIs . Its indole-3-carboxylate scaffold belongs to a privileged structural class widely employed across medicinal chemistry, pharmaceutical development, and agrochemical synthesis .

Why Methyl or Ethyl Indole-3-Carboxylate Cannot Substitute for the Isopropyl Ester in Critical Research and QC Applications


Indole-3-carboxylate esters are not functionally interchangeable despite sharing a common indole-acyl core. The isopropyl ester differs from its methyl (CAS 942-24-5) and ethyl (CAS 776-41-0) analogs in lipophilicity, solid-state thermodynamics, steric parameters, and most critically, regulatory identity [1]. In pharmaceutical quality control, the isopropyl ester is specifically designated as Tropisetron Impurity 6—a named impurity arising when trace isopropanol participates in the esterification side-reaction during tropisetron synthesis [2]. Regulatory guidelines (ICH Q3A) mandate impurity identification and quantification for any species exceeding 0.1% area/area, requiring authenticated reference standards for HPLC system suitability, method validation, and batch release testing. Methyl and ethyl esters, lacking this regulatory designation, cannot fulfill this role. Beyond regulatory context, the divergent physicochemical properties (LogP, Fsp3, melting point) produce materially different outcomes in partitioning-driven assays, solid-form handling, and molecular complexity metrics, making blind substitution a source of irreproducible data [1].

Quantitative Differential Evidence for Isopropyl 1H-Indole-3-Carboxylate (CAS 61698-92-8) vs. Closest Indole-3-Carboxylate Analogs


Lipophilicity (LogP) Head-to-Head: Isopropyl Ester (LogP 2.85) Surpasses All Simple Alkyl Indole-3-Carboxylate Homologs

The isopropyl 1H-indole-3-carboxylate exhibits a computed LogP of 2.85 (ALogP) . This exceeds the methyl ester (LogP 2.54–2.60, XLogP/ALogP) [1], the ethyl ester (LogP 2.34) , the propyl ester (LogP 2.73) , and the parent indole-3-carboxylic acid (LogP 1.87) . The rank order—isopropyl (2.85) > propyl (2.73) > methyl (2.54–2.60) > ethyl (2.34) > indole-3-carboxylic acid (1.87)—establishes the isopropyl ester as the most lipophilic simple alkyl indole-3-carboxylate available for procurement. The branched isopropyl group contributes additional hydrophobic surface area beyond that of the linear propyl isomer and substantially beyond the methyl and ethyl congeners. A ΔLogP of +0.25 to +0.51 relative to the methyl and ethyl esters translates to an approximately 1.8- to 3.2-fold increase in predicted octanol-water partition coefficient, which directly impacts passive membrane permeability predictions in cell-based and in vivo models. Note: these LogP values are computationally derived (ALogP/XLogP) and cross-study comparisons should be interpreted within the uncertainty of different prediction algorithms; experimental shake-flask LogP values for this homologous series are not publicly available.

Lipophilicity optimization Membrane permeability ADME profiling Blood-brain barrier penetration Medicinal chemistry building blocks

Melting Point Differentiation: Isopropyl Ester (97°C) Melts 52–55°C Lower than Methyl Ester (149–152°C), Enabling Broader Formulation and Handling Windows

The experimental melting point of isopropyl 1H-indole-3-carboxylate is 97 °C (measured as cyclohexane solvate) . This is 52–55 °C lower than methyl indole-3-carboxylate (149–152 °C, lit.) and 23–27 °C lower than ethyl indole-3-carboxylate (121–125 °C) [1]. The progressive melting point depression across the series (methyl 149–152 °C → ethyl 121–125 °C → isopropyl 97 °C) is consistent with the disruption of crystal packing by the increasingly bulky and branched ester substituent. The 97 °C melting point of the isopropyl ester sits below the boiling point of water, meaning simple hot-water bath heating can achieve full liquefaction, whereas the methyl ester requires oil-bath temperatures exceeding 150 °C. This has practical consequences for melt-processing, hot-melt extrusion feasibility, and thermal stability of co-formulated components. Caution: the melting point was determined on material crystallized from cyclohexane; solvent-free material may exhibit a different value. The isopropyl ester also has the lowest density among the compared esters (1.173 g/cm³ vs. 1.253 for methyl and 1.21 for ethyl), which affects volumetric dosing calculations.

Solid-state properties Formulation development Thermal processing Crystal engineering Handling and storage

Fraction sp3 (Fsp3) as a Drug-Likeness Discriminator: Isopropyl Ester (Fsp3 = 0.25) Delivers 2.5-Fold Higher Three-Dimensionality than Methyl Ester (Fsp3 = 0.10)

The fraction of sp3-hybridized carbon atoms (Fsp3) is a validated drug-likeness metric: compounds with Fsp3 ≥ 0.25 show statistically improved clinical success rates, higher aqueous solubility, and reduced promiscuous binding compared to planar aromatic compounds [2]. Isopropyl 1H-indole-3-carboxylate has an Fsp3 of 0.25 (3 sp3 carbons out of 12 total carbons) , compared to 0.10 for methyl indole-3-carboxylate (1 sp3 carbon out of 10 total carbons) [1]. The ethyl ester is calculated at approximately 0.18 (2 sp3 carbons out of 11), and the propyl ester at approximately 0.23 (3 sp3 carbons out of 12, but with a linear chain rather than branched). The isopropyl ester thus reaches the empirically derived Fsp3 ≥ 0.25 threshold associated with more favorable developability profiles, while the methyl and ethyl esters fall below it. Note: Fsp3 is a class-level inference metric; no direct comparative in vivo or clinical data exist for these specific indole-3-carboxylate esters. The Fsp3 advantage should be interpreted as a probabilistic selection criterion in library design, not as proof of superior drug-likeness for this specific compound.

Fragment-based drug discovery Molecular complexity Drug-likeness metrics Hit-to-lead optimization Building block selection

Regulatory Identity as Tropisetron Impurity 6: Non-Substitutable Reference Standard for Pharmaceutical QC and Method Validation

Isopropyl 1H-indole-3-carboxylate (CAS 61698-92-8) is formally designated as Tropisetron Impurity 6 in pharmaceutical impurity catalogs . Tropisetron (CAS 89565-86-6) is a 5-HT3 receptor antagonist antiemetic API. During its synthesis via condensation of indole-3-carboxylic acid with tropine (or its activated derivatives), trace isopropanol present as solvent or from cleaning procedures can generate the isopropyl ester as a process-related impurity [1]. Regulatory guidelines (ICH Q3A) require identification, quantification, and qualification of impurities present at ≥0.1% in new drug substances. Pharmacopoeial monographs (e.g., EP 7.0) specify impurity limits and analytical methods that depend on authenticated reference standards for system suitability testing. No other indole-3-carboxylate ester—methyl, ethyl, or propyl—is recognized as a tropisetron impurity, and their use as substitute reference standards would invalidate chromatographic peak identification, method validation, and batch release certification. This represents a qualitative but absolute differentiation: for tropisetron QC laboratories, the isopropyl ester is irreplaceable [1].

Pharmaceutical impurity reference standards Quality control (QC) Method validation ICH Q3A compliance ANDA/DMF submissions

Boiling Point Suitability for Purification: Isopropyl Ester (346.6°C) Provides a Practical Distillation Window Between Methyl (331.7°C) and Heavier Ester Congeners

The predicted boiling point of isopropyl 1H-indole-3-carboxylate is 346.6±15.0 °C at 760 mmHg , compared to 331.7 °C for the methyl ester and 342.4 °C for the ethyl ester . The isopropyl ester occupies an intermediate position: boiling 14.9 °C higher than the methyl ester and 4.2 °C higher than the ethyl ester. The density of the isopropyl ester (1.173 g/cm³) is lower than both the methyl ester (1.253 g/cm³) and ethyl ester (1.21 g/cm³), which facilitates phase separation during aqueous workup. In synthetic applications where the indole-3-carboxylate moiety is used as a protected carboxylic acid equivalent, the isopropyl ester offers a balance: sufficiently volatile for removal by vacuum distillation at practical temperatures, yet less prone to premature evaporation during ambient-temperature processing than the methyl ester. Note: all boiling points are computationally predicted; experimental distillation data under reduced pressure are not publicly available for this homologous series.

Purification by distillation Process chemistry Scale-up synthesis Thermal stability Solvent removal

Procurement-Relevant Application Scenarios for Isopropyl 1H-Indole-3-Carboxylate (CAS 61698-92-8) Based on Quantified Differential Evidence


Pharmaceutical QC: Tropisetron Impurity Profiling and Method Validation Reference Standard

In tropisetron hydrochloride API manufacturing and finished dosage form release testing, isopropyl 1H-indole-3-carboxylate is required as a named impurity reference standard (Tropisetron Impurity 6) for HPLC system suitability, peak identification, and quantification per ICH Q3A guidelines [1]. QC laboratories performing ANDA/DMF submissions must procure the exact CAS 61698-92-8 compound; methyl or ethyl indole-3-carboxylate are not recognized impurity markers and cannot substitute. The compound, supplied at ≥98% purity with COA, HPLC, HNMR, and MS documentation, enables method validation at the 0.1% threshold specified by regulatory guidance .

Medicinal Chemistry: Building Block Selection for CNS-Penetrant Lead Optimization Requiring Elevated Lipophilicity

When a medicinal chemistry campaign requires an indole-3-carboxylate building block with maximum membrane permeability for intracellular or CNS targets, the isopropyl ester is the rational first choice among simple alkyl esters. Its LogP of 2.85 is the highest in the homologous series (ΔLogP = +0.25 to +0.51 vs. methyl and ethyl esters), predicting superior passive diffusion across lipid bilayers . This property is particularly relevant for programs targeting GPCRs, kinases, or nuclear receptors where the ester moiety serves as a metabolically cleavable prodrug element or a synthetic handle for further derivatization.

Fragment-Based Drug Discovery: Library Design Prioritizing Fsp3 ≥ 0.25 for Improved Developability

In fragment library construction and diversity-oriented synthesis, the isopropyl ester offers an Fsp3 of 0.25, crossing the empirically validated threshold associated with higher clinical success rates [2][3]. Compared to the widely used methyl ester (Fsp3 = 0.10), the isopropyl variant introduces 2.5-fold greater three-dimensionality from a single building block substitution, without adding molecular weight beyond that of the propyl ester (both MW 203.24). This makes it a strategic choice when library designers must balance molecular complexity against size constraints in fragment-based screening collections.

Process Chemistry: Synthetic Intermediate Offering Practical Distillation and Handling Advantages

For multi-step synthetic routes employing indole-3-carboxylate esters as protected carboxylic acid intermediates, the isopropyl ester provides a favorable balance of boiling point (346.6 °C) and melting point (97 °C) . The melting point below 100 °C enables melt-handling with standard water-bath equipment, while the intermediate boiling point avoids the volatility issues of the methyl ester (331.7 °C, lower flash point) and the elevated energy requirements of larger esters. The lower density (1.173 g/cm³) also facilitates phase separation during aqueous workup, reducing emulsion formation compared to the denser methyl and ethyl congeners .

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